molecular formula C16H14N2O3 B8570657 2,4-Dioxo-3-(4-methoxybenzyl)-1,2,3,4-tetrahydroquinazoline

2,4-Dioxo-3-(4-methoxybenzyl)-1,2,3,4-tetrahydroquinazoline

Cat. No. B8570657
M. Wt: 282.29 g/mol
InChI Key: FPSKZBZKHJDYAF-UHFFFAOYSA-N
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Patent
US06407116B1

Procedure details

(Method 2) 2-Amino-N-(methoxybenzyl)benzamide (23.6 g) was dissolved in pyridine (150 ml) and treated dropwise with ethyl chloroformate (10.6 ml) with stirring and cooling on ice. The reaction mixture was stirred at room temperature for 8 hours, and then heated under reflux for 18.5 hours. After cooling followed by pouring into an iced water followed by the treatment similar to that in Method 1, the title compound (25.5 g, 98%) was obtained as a colorless crystal.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
N[C:2]1[N:19]=[CH:18][CH:17]=[CH:16][C:3]=1[C:4]([NH:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1)=[O:5].ClC(O[CH2:24][CH3:25])=O.[OH2:26]>N1C=CC=CC=1>[O:26]=[C:18]1[N:6]([CH2:7][C:8]2[CH:9]=[CH:10][C:11]([O:14][CH3:15])=[CH:12][CH:13]=2)[C:4](=[O:5])[C:3]2[C:2](=[CH:24][CH:25]=[CH:17][CH:16]=2)[NH:19]1

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
NC1=C(C(=O)NCC2=CC=C(C=C2)OC)C=CC=N1
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
10.6 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling on ice
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18.5 hours
Duration
18.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC=CC=C2C(N1CC1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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